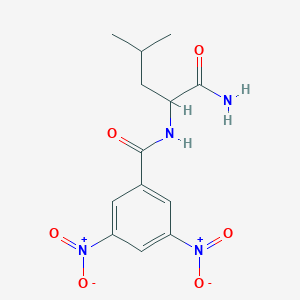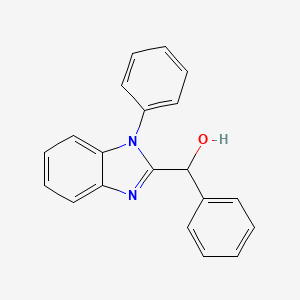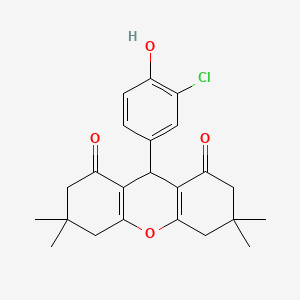![molecular formula C17H23NO B5171588 N-[3-(1-naphthyloxy)propyl]-1-butanamine](/img/structure/B5171588.png)
N-[3-(1-naphthyloxy)propyl]-1-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1-naphthyloxy)propyl]-1-butanamine, commonly known as NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. NBOMe is a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. In recent years, NBOMe has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, the drug has also been studied for its potential scientific research applications.
Mechanism of Action
NBOMe is a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. The drug binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the 5-HT2A receptor is believed to be responsible for the altered perception, mood, and thought patterns experienced by users of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of NBOMe are not well understood, but studies have shown that the drug can cause a range of effects on the body. These effects include increased heart rate, blood pressure, body temperature, and respiration rate. NBOMe can also cause hallucinations, altered perception, mood, and thought patterns. The drug has been associated with adverse effects such as seizures, psychosis, and death.
Advantages and Limitations for Lab Experiments
NBOMe has several advantages for use in scientific research applications. The drug is a potent agonist of the serotonin 5-HT2A receptor, which makes it a valuable tool for studying the receptor and its role in hallucinogenic effects. Additionally, NBOMe has a high affinity for the receptor, which allows for precise and selective activation of the receptor. However, the use of NBOMe in scientific research is limited by its potential for adverse effects and its legality as a recreational drug.
Future Directions
There are several future directions for research on NBOMe. One area of research is the potential therapeutic applications of hallucinogens in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the development of new compounds that can selectively activate the serotonin 5-HT2A receptor without causing adverse effects. Additionally, research is needed to better understand the biochemical and physiological effects of NBOMe and its potential for harm.
Synthesis Methods
The synthesis of NBOMe involves the reaction of 2C-H compounds with a substituted phenylacetaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields the corresponding amine, which is then coupled with butyraldehyde to form NBOMe. The synthesis of NBOMe is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
NBOMe has been studied for its potential scientific research applications, particularly in the field of neuroscience. The drug has been used as a tool to study the serotonin 5-HT2A receptor and its role in hallucinogenic effects. NBOMe has also been used to study the effects of hallucinogens on brain function and behavior. Additionally, the drug has been used to study the potential therapeutic applications of hallucinogens in the treatment of psychiatric disorders such as depression and anxiety.
properties
IUPAC Name |
N-(3-naphthalen-1-yloxypropyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-2-3-12-18-13-7-14-19-17-11-6-9-15-8-4-5-10-16(15)17/h4-6,8-11,18H,2-3,7,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAHFZVKNQHPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-naphthalen-1-yloxypropyl)butan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea](/img/structure/B5171507.png)
![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5171518.png)

![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5171525.png)

![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5171534.png)

![4-(4-chlorophenyl)-2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5171549.png)


![1-phenyl-5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171571.png)
![N-(2,6-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5171573.png)

